molecular formula C16H19NO5 B10810297 6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10810297
M. Wt: 305.32 g/mol
InChI Key: OMMCLSTYKQPZHQ-UHFFFAOYSA-N
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Description

6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C16H21NO5 This compound features a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,5-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with 2,5-dimethoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The dimethoxyphenyl moiety may play a role in binding to these targets, while the carbamoyl and carboxylic acid groups could be involved in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the dimethoxyphenyl and carbamoyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and potential interactions with biological targets, making the compound valuable for various applications.

Properties

IUPAC Name

6-[(2,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-10-7-8-14(22-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-4,7-9,11-12H,5-6H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCLSTYKQPZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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